4-O-Acetyl-2,5-anhydro-1,3-isopropylidene-D-glucitol
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Overview
Description
4-O-Acetyl-2,5-anhydro-1,3-isopropylidene-D-glucitol is a derivative of D-glucitol, a type of sugar alcohol. It is part of a broader class of compounds known for their significance in carbohydrate chemistry and for possessing unique structural and chemical properties. These compounds have been the subject of extensive research due to their interesting molecular structures and potential applications.
Synthesis Analysis
The synthesis of related compounds involves processes like acidic dehydration, isopropylidenation, tritylation, and acetylation. For example, Koerner, Voll, and Younathan (1977) described the synthesis of a related compound, 2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol, through acidic dehydration of D-mannitol, followed by isopropylidenation and tritylation, leading to various derivatives including 4-O-acetyl derivatives (Koerner, Voll, & Younathan, 1977).
Scientific Research Applications
Synthesis and Chemical Properties
The isolation and characterization of 2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol and its derivatives, including 4-O-substituted and acylated forms, demonstrate the compound's utility in synthesizing more complex structures. These derivatives provide insights into the conformational preferences of the resulting molecules, which is critical for understanding their chemical reactivity and potential applications in drug synthesis (Koerner, Voll, & Younathan, 1977).
A study on the acetalation of 1,6-anhydro-1(6)-thio-D-glucitol with various aldehydes led to the creation of compounds with significant biological activity, showcasing the potential of modifying the 4-O-acetyl-2,5-anhydro-1,3-isopropylidene-D-glucitol structure for therapeutic uses (Kuszmann, Sohár, & Horváth, 1976).
The synthesis and evaluation of 1,4-Dideoxy-1,4-imino-D-glucitol as a glucosidase inhibitor highlight the biological relevance of structurally similar compounds, providing a foundation for further exploration of related derivatives in enzyme inhibition and potential therapeutic applications (Kuszmann & Kiss, 1986).
Potential Biological Activities
Research into the thio-Mitsunobu reaction of D-glucitol and its derivatives, including the formation of 5-O-acetyl-1,4-anhydro-6-thio-D-glucitol, underscores the versatility of these compounds in synthesizing molecules with potential biological activities, such as ulcerostatic agents (Schulze, Bruns, Voss, & Adiwidjaja, 2000).
Synthesis of 4-substituted phenyl 2,5-anhydro-1,6-dithio-α-D-gluco- and -α-L-guloseptanosides reveals the creation of compounds possessing antithrombotic activity, illustrating the potential medical applications of derivatives of 4-O-Acetyl-2,5-anhydro-1,3-isopropylidene-D-glucitol (Bozo, Medgyes, Boros, & Kuszmann, 2000).
Safety And Hazards
The safety data sheet for 4-O-Acetyl-2,5-anhydro-1,3-isopropylidene-D-glucitol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
[(4aS,6R,7R,7aR)-6-(hydroxymethyl)-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6/c1-6(13)15-9-7(4-12)16-8-5-14-11(2,3)17-10(8)9/h7-10,12H,4-5H2,1-3H3/t7-,8+,9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFAUDCBPZTAJS-UTINFBMNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2C1OC(OC2)(C)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]2[C@H]1OC(OC2)(C)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol |
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